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Introduction
4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic

phenethylamine that was first synthesized by Alexander Shulgin.[1] It is a structural analog of

mescaline and is recognized for its psychedelic and entactogenic properties.[2] From a

pharmacological perspective, 2C-B is a potent partial agonist of the serotonin 5-HT₂ₐ and 5-

HT₂c receptors, which is believed to be the primary mechanism for its psychoactive effects.[2]

[3] This compound and its analogs are of significant interest in medicinal chemistry and

neuroscience for their potential to probe the function of the serotonergic system and as

potential scaffolds for the development of novel therapeutics for psychiatric and neurological

disorders.[3]

This document provides a detailed experimental procedure for the synthesis of 4-bromo-2,5-

dimethoxyphenethylamine via electrophilic bromination of its precursor, 2,5-

dimethoxyphenethylamine.

Principle of the Method
The synthesis involves the electrophilic aromatic substitution reaction on the electron-rich

benzene ring of 2,5-dimethoxyphenethylamine. The two methoxy groups are ortho, para-

directing activators. The para-position relative to the methoxy group at C2 (and meta to the C5
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methoxy group) is the most sterically accessible and electronically favorable site for

substitution. Elemental bromine (Br₂) in a polar protic solvent like glacial acetic acid serves as

the brominating agent. The reaction proceeds readily to yield the 4-bromo-substituted product,

which initially precipitates as its hydrobromide salt. Subsequent basic work-up liberates the free

base, which can be further purified and converted to a desired salt form, such as the

hydrochloride, for stability and ease of handling.[4][5]

Materials and Reagents
All reagents should be of analytical grade or higher. All procedures should be carried out in a

well-ventilated fume hood by trained personnel.
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Reagent/Material Grade Supplier Example Notes

2,5-

Dimethoxyphenethyla

mine (2C-H)

≥98% Purity Sigma-Aldrich
Starting material.

Handle with care.

Bromine (Br₂) Reagent Grade Acros Organics

Highly corrosive and

toxic. Handle in fume

hood.

Glacial Acetic Acid

(GAA)
ACS Grade Fisher Scientific

Corrosive. Used as

solvent.

Sodium Hydroxide

(NaOH)
ACS Grade VWR

Used for basification.

Corrosive.

Dichloromethane

(CH₂Cl₂)
HPLC Grade EMD Millipore

Used for extraction.

Volatile.

Hydrochloric Acid

(HCl), concentrated

(37%)

ACS Grade J.T. Baker
Used for salt

formation. Corrosive.

Magnesium Sulfate

(MgSO₄), anhydrous
Laboratory Grade Alfa Aesar

Used as a drying

agent.

Deionized Water High Purity -
Used throughout the

work-up.

Round-bottom flasks,

beakers, separatory

funnel, magnetic

stirrer, filtration

apparatus

- -
Standard laboratory

glassware.

Experimental Protocols
4.1 Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and

appropriate chemical-resistant gloves (nitrile or neoprene).
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Fume Hood: All steps involving volatile, corrosive, or toxic reagents (bromine, glacial acetic

acid, dichloromethane, concentrated HCl) must be performed in a certified chemical fume

hood.

Bromine Handling: Bromine is extremely corrosive and toxic upon inhalation or skin contact.

Use a glass syringe or cannula for transfer. Have a sodium thiosulfate solution available for

quenching spills.

Waste Disposal: Dispose of all chemical waste according to institutional and local

environmental health and safety guidelines.

4.2 Protocol 1: Bromination of 2,5-Dimethoxyphenethylamine

This procedure is adapted from established literature methods.[4][6][7]

Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir

bar, dissolve 2,5-dimethoxyphenethylamine (e.g., 5.0 g, 27.6 mmol) in glacial acetic acid (25

mL). Stir until a clear solution is obtained. Note that the formation of the acetate salt may be

exothermic.

Preparation of Bromine Solution: In a separate beaker, carefully prepare a solution of

elemental bromine (e.g., 1.5 mL, 4.6 g, 28.8 mmol, ~1.05 eq) in glacial acetic acid (15 mL).

Reaction: Place the flask containing the amine solution in an ice bath to cool. While stirring

vigorously, add the bromine solution dropwise over a period of 20-30 minutes. Maintain the

internal temperature below 20°C.

Precipitation: After the addition is complete, remove the ice bath and allow the mixture to stir

at room temperature for 1-2 hours. A tan or off-white precipitate of 4-bromo-2,5-

dimethoxyphenethylamine hydrobromide will form.[4]

Isolation of the Hydrobromide Salt: Collect the solid precipitate by vacuum filtration using a

Büchner funnel. Wash the filter cake with a small amount of cold glacial acetic acid, followed

by a wash with diethyl ether or dichloromethane to aid in drying.

4.3 Protocol 2: Isolation of the Free Base and Conversion to Hydrochloride Salt
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Liberation of Free Base: Transfer the crude hydrobromide salt to a beaker or Erlenmeyer

flask. Dissolve the salt in deionized water (e.g., 100 mL). The solution may need to be gently

warmed to fully dissolve the solid.

Basification: Cool the aqueous solution in an ice bath. Slowly add a 25% aqueous sodium

hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >11. The free

base will separate as an oil or a fine precipitate.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x 50 mL).

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous

magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary

evaporation under reduced pressure. This will yield the crude 4-bromo-2,5-

dimethoxyphenethylamine free base as an oil or low-melting solid.

Purification (Optional): The free base can be further purified by vacuum distillation.

Formation of Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a

suitable solvent like isopropanol or methanol. While stirring, add concentrated hydrochloric

acid (37%) dropwise until the solution is acidic and precipitation is complete.

Final Isolation: Collect the white crystalline precipitate of 4-bromo-2,5-

dimethoxyphenethylamine hydrochloride by vacuum filtration. Wash the crystals with cold

isopropanol or diethyl ether and dry under vacuum.

Data Presentation
Table 1: Reaction Parameters and Yields
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Parameter Value Reference

Starting Material Mass (2C-H) 5.0 g -

Moles of 2C-H 27.6 mmol -

Volume of Bromine 1.5 mL -

Moles of Bromine 28.8 mmol -

Molar Ratio (Br₂:2C-H) ~1.05 : 1 -

Reaction Temperature 0-20 °C [4]

Reaction Time 1-2 hours [4]

Typical Purified Yield >50% [5]

Table 2: Product Characterization

Property Value Reference(s)

Chemical Formula C₁₀H₁₄BrNO₂ [8]

Molecular Weight (Free Base) 260.13 g/mol [8][9]

Molecular Weight (HCl Salt) 296.59 g/mol [9]

Appearance (HCl Salt) White crystalline solid [4]

Melting Point (HCl Salt) 237-239 °C (decomposes) [9]

UV λmax (Aqueous Acid) 293 nm [9]

Mass Spectrometry (EI-MS)

주요 이온 (m/z)

261, 259, 246, 244, 232, 230,

153
[8][10]

Visualizations
6.1 Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-bromo-2,5-

dimethoxyphenethylamine hydrochloride.
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Start: 2,5-Dimethoxyphenethylamine
in Glacial Acetic Acid

1. Bromination
- Add Br2 in Acetic Acid

- Stir at RT

2. Filtration
- Isolate crude HBr salt

Precipitate forms

3. Basic Work-up
- Dissolve in H2O

- Add NaOH (pH > 11)

4. Extraction
- Extract with CH2Cl2

- Dry over MgSO4

Free base separates

5. Solvent Removal
- Rotary Evaporation

Purified Free Base

6. Salt Formation
- Dissolve in IPA
- Add conc. HCl

7. Final Filtration
- Collect HCl salt
- Wash and Dry

Crystals precipitate

End Product:
4-Bromo-2,5-dimethoxyphenethylamine HCl

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2C-B HCl.
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6.2 Pharmacological Signaling Pathway

The primary psychoactive effects of 4-bromo-2,5-dimethoxyphenethylamine are mediated by its

action as a partial agonist at the serotonin 5-HT₂ₐ receptor.

2C-B
(Agonist)

Serotonin 5-HT2A Receptor
(GPCR)

Binds and Activates

Downstream Signaling Cascade
(e.g., Phospholipase C activation)

Conformational Change

Psychoactive Effects

Leads to

Click to download full resolution via product page

Caption: Agonist action of 2C-B at the 5-HT2A receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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